1'-Methylspiro(naphtho(2,3-c)thiophene-1(3H),2'-pyrrolidin)-3-one
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Overview
Description
1’-Methylspiro(naphtho(2,3-c)thiophene-1(3H),2’-pyrrolidin)-3-one is a complex organic compound characterized by its unique spiro structure, which involves a naphtho-thiophene moiety fused to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methylspiro(naphtho(2,3-c)thiophene-1(3H),2’-pyrrolidin)-3-one typically involves multi-step organic reactions. One common approach is the cyclization of a naphtho-thiophene precursor with a pyrrolidinone derivative under acidic or basic conditions. The reaction may require specific catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining the desired product.
Chemical Reactions Analysis
Types of Reactions: 1’-Methylspiro(naphtho(2,3-c)thiophene-1(3H),2’-pyrrolidin)-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The spiro structure allows for substitution reactions at specific positions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-Methylspiro(naphtho(2,3-c)thiophene-1(3H),2’-pyrrolidin)-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying spiro compound reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1’-Methylspiro(naphtho(2,3-c)thiophene-1(3H),2’-pyrrolidin)-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spirothiophenes: Compounds with a spiro linkage involving a thiophene ring.
Spiropyrrolidines: Compounds with a spiro linkage involving a pyrrolidine ring.
Uniqueness: 1’-Methylspiro(naphtho(2,3-c)thiophene-1(3H),2’-pyrrolidin)-3-one is unique due to its combination of a naphtho-thiophene moiety with a pyrrolidinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83962-57-6 |
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Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1'-methylspiro[benzo[f][2]benzofuran-3,2'-pyrrolidine]-1-thione |
InChI |
InChI=1S/C16H15NOS/c1-17-8-4-7-16(17)14-10-12-6-3-2-5-11(12)9-13(14)15(19)18-16/h2-3,5-6,9-10H,4,7-8H2,1H3 |
InChI Key |
PWLDSICEADTNJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12C3=CC4=CC=CC=C4C=C3C(=S)O2 |
Origin of Product |
United States |
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